molecular formula C17H24N2O4S B5311714 {4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE

{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE

Cat. No.: B5311714
M. Wt: 352.5 g/mol
InChI Key: QMIHPFYPJSDQGT-UHFFFAOYSA-N
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Description

{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound with the molecular formula C17H20N2O4S . This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a tetrahydrofuran moiety, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-13-5-6-15(12-14(13)2)24(21,22)19-9-7-18(8-10-19)17(20)16-4-3-11-23-16/h5-6,12,16H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIHPFYPJSDQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, {4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutics .

Medicine

In medicine, research has focused on the compound’s potential as an anti-inflammatory and anti-cancer agent. Its interactions with specific enzymes and receptors are of particular interest for developing targeted therapies .

Industry

Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of {4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance the compound’s binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

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